molecular formula C22H22N4O4S B368491 N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-10-1

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No. B368491
CAS RN: 902255-10-1
M. Wt: 438.5g/mol
InChI Key: NIJWJHLDYJEOAV-UHFFFAOYSA-N
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Description

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

A study involved the design, synthesis, and pharmacological evaluation of a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, including compounds related to the chemical . These compounds were evaluated as anti-inflammatory and analgesic agents. Molecular modeling was used to investigate the mechanism of action and specificity against the COX-2 enzyme (Shkair et al., 2016).

Synthesis and Pharmacological Evaluation of BPTES Analogs

Research on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the chemical , focused on their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs were synthesized and evaluated, revealing insights into their potency and drug-like properties (Shukla et al., 2012).

Synthesis, Characterization, and Biological Evaluation

A study synthesized and characterized a series of N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and related compounds. The research assessed their antioxidant, antimicrobial, and toxic properties, providing insights into their potential biological applications (Al-Khazragie et al., 2022).

Anticancer Activity

In another study, novel 1,3,4-thiadiazole derivatives, structurally similar to the chemical , were synthesized and their anticancer activities investigated. These compounds were tested against various cancer cell lines, with some showing promising cytotoxic activities (Çevik et al., 2020).

Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl) Derivatives

Another relevant study involved the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide derivatives, which were characterized and evaluated for their potential biological activities. This research adds to the understanding of the chemical's synthesis and characterization (Yu et al., 2014).

properties

IUPAC Name

N-[4-acetyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-8-4-7-11-19(14)30-13-12-25-18-10-6-5-9-17(18)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJWJHLDYJEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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